
6-(4-Methoxyphenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with hydroxynaphthyl and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxynaphthalene-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating under reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The pyrimidinone ring can be reduced to a pyrimidine ring under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(6-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-chlorophenyl)pyrimidin-4(1H)-one: The chloro group can influence its electronic properties and reactivity.
Uniqueness
The presence of both hydroxyl and methoxy groups in 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various interactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
651720-59-1 |
|---|---|
Molekularformel |
C21H16N2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(6-hydroxynaphthalen-2-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H16N2O3/c1-26-18-8-5-13(6-9-18)19-12-20(25)23-21(22-19)16-3-2-15-11-17(24)7-4-14(15)10-16/h2-12,24H,1H3,(H,22,23,25) |
InChI-Schlüssel |
UTICJYHSIWSZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


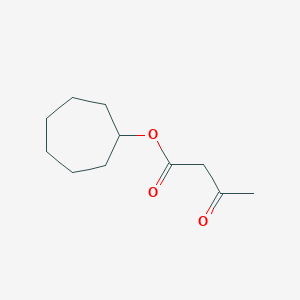


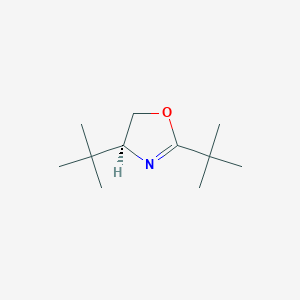
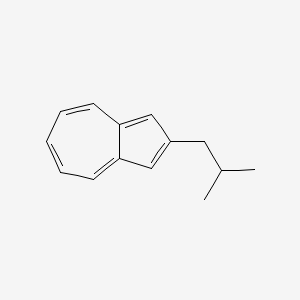
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
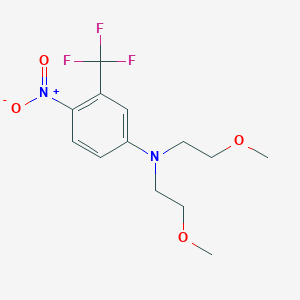
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
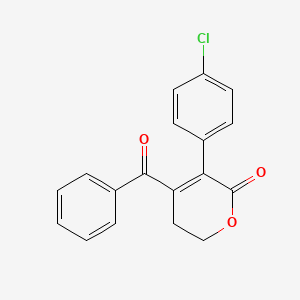
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)

